4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(5-amino-1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)14-9(11)12-6-13-14/h1-4,6H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOCRINRDGYYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247706-98-4 | |
| Record name | 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of Triazole Salts with Halogenated Benzonitrile Derivatives
The most prominent preparation method involves reacting a salt of 1,2,4-triazole with a halogenated benzonitrile derivative, such as α-bromo- or α-chloro- substituted tolunitrile, in a suitable polar aprotic solvent like dimethylformamide (DMF). This approach is supported by patents and research articles emphasizing regioselectivity and process efficiency.
-
- Temperature: 25-30°C during salt addition, with subsequent stirring at 10-15°C.
- Solvent: Dimethylformamide (DMF), which stabilizes the nucleophilic triazole anion.
- Reagents: Sodium salt of 1,2,4-triazole or other alkali metal salts.
- Halogenated substrate: α-bromo or α-chloro benzonitrile derivatives.
-
- Nucleophilic substitution of the halogen by the triazole salt, forming a regioselective bond.
- Cyclization and tautomerization steps lead to the formation of the desired 1H-1,2,4-triazol-1-yl derivative.
-
- High regioselectivity (>96%) for the desired isomer.
- Avoidance of undesired isomers such as 1,3,4-triazol derivatives.
- Reduced formation of by-products, simplifying purification.
Use of Alkali Metal Salts and Halogenated Precursors
The process often employs alkali metal salts (Li, Na, K) of 1,2,4-triazole, which exhibit enhanced nucleophilicity, facilitating efficient substitution reactions.
| Parameter | Details |
|---|---|
| Salt used | Sodium salt of 1,2,4-triazole (preferred) |
| Halogenated substrate | α-bromo-4-tolunitrile or similar derivatives |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 25-30°C during salt addition, reaction at 10-15°C |
| Reaction time | Approximately 2 hours of stirring |
This method is detailed in patent literature, such as US20050209294A1, which describes the synthesis of similar triazolylbenzonitrile intermediates with an emphasis on process efficiency and industrial scalability.
Reaction of Triazole Derivatives with Cyanogen Precursors
An alternative route involves cyclization of hydrazine derivatives or triazole precursors with cyanogen sources under controlled conditions to form the benzonitrile-triazole linkage. These methods are less common but are documented in specialized organic synthesis literature.
Purification and Crystallization
Post-reaction, the crude product is typically purified via:
- Extraction with dichloromethane.
- Washing with water to remove residual salts.
- Distillation of the organic layer.
- Crystallization from solvents such as diisopropyl ether or ethanol to obtain high-purity 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile.
This purification process avoids extensive chromatography, favoring crystallization techniques suitable for large-scale production.
Research Findings and Data
Research articles and patents highlight the following key findings:
- The regioselective synthesis yields over 96% of the desired isomer.
- The process minimizes formation of undesired isomers, reducing purification complexity.
- Reaction times are optimized around 2 hours, with temperatures maintained between 10-30°C.
- The use of dimethylformamide as a solvent enhances reaction efficiency and selectivity.
Summary of Process Parameters
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The triazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile has been explored for its potential as an anticancer agent. Research indicates that derivatives of triazole compounds can inhibit the proliferation of cancer cells. For instance, studies have shown that triazole benzoic acid hybrids can induce apoptosis in MCF-7 breast cancer cells, suggesting a pathway for developing more selective and potent anticancer molecules .
Antifungal and Antibacterial Activities
The compound's triazole moiety is integral in the development of antifungal agents. Triazoles have been identified as effective inhibitors of cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis and leading to cell death. The structure-activity relationship (SAR) studies reveal that modifications to the triazole structure can enhance antifungal efficacy against resistant strains .
Materials Science
Nanomaterials Development
In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its unique electronic properties allow it to act as a building block for creating materials with desirable characteristics for electronic applications.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The presence of the triazole ring allows for improved interactions with other polymer components, leading to better performance in various applications.
Industrial Chemistry
Synthesis of Dyes and Agrochemicals
In industrial applications, this compound serves as an intermediate for synthesizing various dyes and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it a versatile precursor for creating complex chemical entities used in agriculture and textile industries.
Data Table: Summary of Applications
| Field | Application | Mechanism/Impact |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells; inhibits cell proliferation |
| Antifungal Agent | Inhibits cytochrome P450 enzymes; disrupts ergosterol biosynthesis | |
| Materials Science | Nanomaterials Development | Acts as a building block for polymers; enhances electronic properties |
| Polymer Chemistry | Improves mechanical properties; increases thermal stability | |
| Industrial Chemistry | Synthesis of Dyes | Serves as an intermediate; enables complex dye synthesis |
| Agrochemicals | Utilized in the production of agricultural chemicals |
Case Study 1: Anticancer Activity
A study published in RSC Advances demonstrated that this compound derivatives showed significant inhibition of MCF-7 cell lines. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the efficacy of various derivatives, highlighting the compound's potential in drug design .
Case Study 2: Antifungal Efficacy
Research highlighted in PubMed Central focused on novel triazole compounds exhibiting broad-spectrum antifungal activity. The study emphasized the importance of structural modifications to enhance efficacy against resistant fungal strains, establishing a foundation for future antifungal drug development based on triazole derivatives .
Mechanism of Action
The mechanism of action of 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to induce apoptosis in cancer cells by interacting with key enzymes and signaling pathways involved in cell proliferation and survival . Its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
Cytotoxic Triazole-Benzenenitrile Derivatives
Several analogs with a 1,2,4-triazole-benzenenitrile backbone have been synthesized and evaluated for cytotoxic activity against breast cancer cell lines. Key examples include:
Notes:
- <sup>a</sup>Log P values predicted computationally (Marvin program) .
- <sup>b</sup>IC50 values determined via MTT assay .
Key Observations:
- Electron-withdrawing groups (e.g., 3-Cl in 1c ) enhance activity against aggressive MDA-MB-231 cells, likely due to improved membrane permeability and target interaction.
- Electron-donating groups (e.g., 4-OCH3 in 1h ) favor activity against hormone-responsive T47D cells, possibly by modulating estrogen receptor interactions .
Letrozole and Aromatase Inhibition
Letrozole (4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile) is a clinically used nonsteroidal aromatase inhibitor. Unlike 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile, Letrozole features a triazole-methyl linkage to a second benzonitrile group.
Fungicidal and Antifungal Triazole Derivatives
Triazole-benzenenitrile derivatives with additional functional groups exhibit diverse applications:
- Fluoxytioconazole: Contains a difluorophenyl-sulfanyl group, enabling fungicidal activity via CYP51 inhibition. Its complex structure contrasts with the simpler amino-substituted target compound, underscoring the role of halogenation in antifungal potency .
- (Z)-4-((5-(Oxime)pyridinyl)oxy)benzonitrile : Incorporates an oxime moiety, which enhances metal-chelating properties for agricultural applications .
Pyrazole and Indazole Analogs
Log P and Solubility
The amino group in this compound reduces Log P (predicted ~2.0–2.5) compared to chlorinated analogs (Log P ~3.2), improving aqueous solubility and bioavailability .
Biological Activity
4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile is a compound featuring a triazole ring linked to a benzonitrile moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its interactions with various biological targets, including enzymes and proteins involved in critical metabolic pathways.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes. Research indicates that compounds with a similar triazole structure often target cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi and cholesterol synthesis in humans. The binding of this compound to the heme iron in CYP450 enzymes leads to inhibition of their activity, which can have significant implications for cancer treatment and antifungal activity.
Anticancer Properties
Research has demonstrated that this compound exhibits potent inhibitory effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by modulating the expression of genes involved in cell survival and proliferation. The compound's efficacy as an anticancer agent is attributed to its ability to interfere with critical signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their antibacterial and antifungal activities. In vitro studies have indicated that this compound shows significant activity against several bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 5 µg/mL .
Case Studies
Several case studies illustrate the biological activity of triazole derivatives similar to this compound:
- Triazole Derivatives Against Cancer : A study found that certain triazole compounds exhibited IC50 values in the micromolar range against human leukemia cell lines (CEM-13 and U-937), indicating their potential as anticancer agents .
- Antibacterial Screening : Another investigation reported that various triazole derivatives showed remarkable selectivity against resistant bacterial strains. Compounds with specific substitutions on the triazole ring demonstrated enhanced antibacterial activity through mechanisms involving DNA-gyrase inhibition .
The biochemical properties of this compound include:
- Enzyme Interaction : The compound interacts with kinases and other enzymes, affecting cell signaling pathways.
- Cellular Effects : It modulates gene expression and cellular metabolism, influencing processes such as apoptosis in cancer cells .
Research Applications
The potential applications of this compound are vast:
- Medicinal Chemistry : It is being explored for its anticancer properties and as a scaffold for drug discovery.
- Antimicrobial Development : Its efficacy against bacteria and fungi positions it as a candidate for new antimicrobial therapies.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(5-amino-1H-1,2,4-triazol-1-yl)benzonitrile, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 4-(4-cyanobenzyl)-1,2,4-triazole are reacted with aldehydes in the presence of sodium hydride (NaH) in 1,4-dioxane or ethanol. Key parameters include temperature control (0–5°C for NaH activation), stoichiometric ratios (e.g., 1:1 aldehyde-to-intermediate), and recrystallization in ethanol for purification. Yields of 70–75% are achievable with optimized conditions .
Q. Which spectroscopic techniques are essential for structural confirmation, and what characteristic signals should researchers expect?
- Methodology :
- IR Spectroscopy : A sharp peak at ~2240–2245 cm⁻¹ confirms the nitrile group. Stretching at ~1630 cm⁻¹ corresponds to the C=C bond in the ethenyl linker .
- ¹H NMR : Distinct signals for the triazole protons (δ 8.0–8.3 ppm) and aromatic benzonitrile protons (δ 7.3–7.7 ppm). Substituents on the aryl group (e.g., chlorine or methoxy) produce characteristic splitting patterns .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306 [M]⁺ for chlorinated derivatives) validate the molecular formula .
Advanced Research Questions
Q. How should researchers design cytotoxicity experiments to evaluate anticancer potential, and what controls are critical?
- Methodology :
- Cell Lines : Use human breast cancer lines (MDA-MB-231, MCF-7, T47D) for comparative analysis .
- Concentration Range : Test 5–100 µg/mL with triplicate replicates. Include positive controls (e.g., etoposide) and vehicle controls (DMSO ≤0.1%) .
- MTT Assay : Measure IC₅₀ values after 48–72 hours. For example, compound 1c showed IC₅₀ = 14.5 µg/mL against MDA-MB-231, while 1h achieved IC₅₀ = 14.3 µg/mL against T47D .
Q. How can contradictory structure-activity relationship (SAR) data be resolved when substituents exhibit opposing effects on activity?
- Methodology :
- Physicochemical Profiling : Calculate log P (partition coefficient) and polar surface area (PSA) to assess bioavailability. For instance, chlorinated derivatives (e.g., 1c ) showed higher activity due to increased lipophilicity (log P ~3.2), while methoxy groups (e.g., 1h ) improved solubility (PSA ~65 Ų) .
- Molecular Docking : Use software like AutoDock to compare binding affinities. Aromatase inhibitors with triazole moieties may exhibit activity via steric complementarity with the enzyme’s active site .
Q. What computational strategies are recommended to elucidate the mechanism of action for triazole-containing derivatives?
- Methodology :
- Target Identification : Perform homology modeling against known targets (e.g., aromatase or cytochrome P450 enzymes) .
- Docking Parameters : Use flexible ligand docking with AMBER or CHARMM force fields. Validate results with MD simulations (≥100 ns) to assess stability .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 interactions, which explain differential cytotoxicity .
Q. How can substituent effects on the triazole and benzonitrile moieties be systematically explored to enhance selectivity?
- Methodology :
- Library Design : Synthesize derivatives with electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃, -NH₂) groups at the aryl position. For example, 1k (dimethylamino substituent) showed broad-spectrum activity (IC₅₀ = 16.8–19.7 µg/mL) .
- Dose-Response Profiling : Compare IC₅₀ shifts across cell lines to identify selectivity patterns. Cross-validate with apoptosis assays (e.g., Annexin V staining) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
